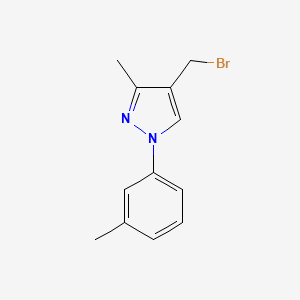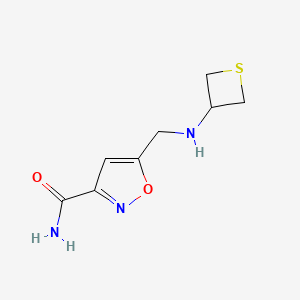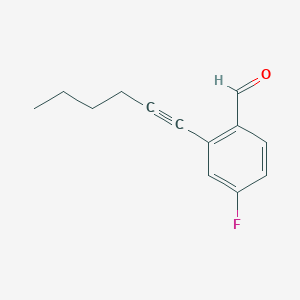
N-(3-Cyclohexylpropyl)thietan-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Cyclohexylpropyl)thietan-3-amine is a chemical compound that belongs to the class of thietanes, which are four-membered sulfur-containing heterocycles
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Cyclohexylpropyl)thietan-3-amine can be achieved through several methods. One common approach involves the nucleophilic substitution of 3-chloropropylcyclohexane with thietan-3-amine under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to facilitate the substitution reaction .
Another method involves the ring expansion of thiiranes to form thietanes. This can be achieved through the reaction of thiiranes with nucleophiles or electrophiles, followed by cyclization to form the thietane ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution or ring expansion methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-Cyclohexylpropyl)thietan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to form the corresponding thiol or amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydride, potassium tert-butoxide, dimethyl sulfoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, amines.
Substitution: Substituted thietanes.
Aplicaciones Científicas De Investigación
N-(3-Cyclohexylpropyl)thietan-3-amine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of N-(3-Cyclohexylpropyl)thietan-3-amine involves its interaction with specific molecular targets and pathways. For example, in the context of its antidepressant activity, the compound may modulate neurotransmitter systems such as the adrenergic, serotoninergic, and GABA-ergic systems . It may also interact with enzymes and receptors involved in these pathways, leading to changes in neurotransmitter levels and signaling.
Comparación Con Compuestos Similares
Similar Compounds
Thietan-3-amine: A simpler thietane derivative with similar chemical properties.
3-ThietanaMine hydrochloride: Another thietane compound with potential biological activities.
Thietan-3-yl amine hydrochloride: A related compound used in various chemical and biological studies.
Uniqueness
N-(3-Cyclohexylpropyl)thietan-3-amine is unique due to its cyclohexylpropyl group, which imparts distinct steric and electronic properties. This structural feature may enhance its interactions with biological targets and improve its stability and solubility compared to simpler thietane derivatives.
Propiedades
Fórmula molecular |
C12H23NS |
|---|---|
Peso molecular |
213.38 g/mol |
Nombre IUPAC |
N-(3-cyclohexylpropyl)thietan-3-amine |
InChI |
InChI=1S/C12H23NS/c1-2-5-11(6-3-1)7-4-8-13-12-9-14-10-12/h11-13H,1-10H2 |
Clave InChI |
AZADJJJFGLZOQR-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)CCCNC2CSC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Benzyl-2,6-diazaspiro[3.4]octan-8-one O-methyl oxime](/img/structure/B15277013.png)

![4-({1-[(Tert-butoxy)carbonyl]pyrrolidin-2-yl}formamido)butanoic acid](/img/structure/B15277030.png)





![3-[(Azetidin-3-yloxy)methyl]-5-bromopyridine](/img/structure/B15277067.png)



![(S)-1-(5-(Benzo[b]thiophen-5-yl(methyl)carbamoyl)pyrazolo[1,5-a]pyrimidine-7-carboxamido)-4-methyl-2,3-dihydro-1H-indene-5-carboxylic acid](/img/structure/B15277090.png)
